molecular formula C9H11N3 B7819830 3-Amino-4-dimethylamino-benzonitrile

3-Amino-4-dimethylamino-benzonitrile

Cat. No.: B7819830
M. Wt: 161.20 g/mol
InChI Key: SJYWINXSALIDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-dimethylamino-benzonitrile is an organic compound that belongs to the class of aminobenzonitriles. It is characterized by the presence of both amino and dimethylamino groups attached to a benzonitrile core. This compound is of significant interest due to its unique photophysical properties, particularly its ability to undergo intramolecular charge transfer, which results in dual fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-dimethylamino-benzonitrile typically involves the reaction of 4-dimethylaminobenzonitrile with an appropriate amine source. One common method is the nucleophilic aromatic substitution reaction where 4-dimethylaminobenzonitrile is treated with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can also be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-dimethylamino-benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

3-Amino-4-dimethylamino-benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 3-Amino-4-dimethylamino-benzonitrile exerts its effects is through intramolecular charge transfer (ICT). Upon excitation, the electron density is transferred from the dimethylamino group to the benzonitrile moiety, resulting in dual fluorescence. This process is influenced by the twisting of the amino group around the carbon-nitrogen bond, which facilitates the charge transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-dimethylamino-benzonitrile is unique due to its dual fluorescence, which is not commonly observed in other similar compounds. This property makes it particularly valuable in photophysical studies and applications requiring precise fluorescence characteristics .

Properties

IUPAC Name

3-amino-4-(dimethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12(2)9-4-3-7(6-10)5-8(9)11/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYWINXSALIDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.